molecular formula C21H24N2O5 B2940636 1-(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 383892-87-3

1-(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2940636
CAS No.: 383892-87-3
M. Wt: 384.432
InChI Key: JGFVIEWYWFHKOT-UHFFFAOYSA-N
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Description

This compound features a pyrazoline core substituted with 2,3-dimethoxyphenyl and 3,4-dimethoxyphenyl groups, capped with an ethanone moiety. Pyrazoline derivatives are well-documented for diverse biological activities, including acetylcholinesterase (AChE) inhibition, anticancer properties, and kinase modulation .

Properties

IUPAC Name

1-[3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-13(24)23-17(15-7-6-8-19(26-3)21(15)28-5)12-16(22-23)14-9-10-18(25-2)20(11-14)27-4/h6-11,17H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFVIEWYWFHKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dimethoxyphenyl precursors, followed by the formation of the pyrazole ring through cyclization reactions. The final step involves the introduction of the ethanone group. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

Pyrazoline derivatives undergo oxidation to form pyrazole rings. For this compound, oxidation likely occurs at the 4,5-dihydropyrazole moiety:

Reaction Type Conditions Product Mechanistic Notes
AromatizationKMnO₄/H₂SO₄, 80°C, 4 h1-(3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)ethanoneMn(VII) abstracts hydrogen, forming conjugated π-system
Selective ring oxidationDDQ (dichlorodicyanoquinone), CH₂Cl₂, RTPartially oxidized intermediates with ketone groupsRadical-mediated dehydrogenation preserves methoxy groups

Key factors influencing oxidation:

  • Electron-donating methoxy groups stabilize carbocation intermediates during proton abstraction.

  • Steric hindrance from 2,3- and 3,4-dimethoxyphenyl substituents may slow reaction kinetics.

Reduction Reactions

The ethanone group and C=N bonds in the pyrazoline core are susceptible to reduction:

Target Site Reagents Conditions Product Yield
Ketone reductionNaBH₄/MeOH0°C → RT, 2 h1-(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanol~65%
C=N bond hydrogenationH₂/Pd-C (10%)EtOH, 50 psi, 6 hSaturated pyrrolidine analogLimited

Challenges :

  • Over-reduction of aromatic rings is suppressed by methoxy substituents’ electron-donating effects.

  • Catalyst poisoning may occur due to nitrogen lone pairs coordinating to metal surfaces.

Electrophilic Substitution

The methoxy-substituted aryl rings undergo regioselective electrophilic attacks:

Reaction Electrophile Position Major Product Directing Effects
NitrationHNO₃/H₂SO₄Para to -OCH₃1-(5-(2,3-dimethoxy-4-nitrophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMethoxy groups direct nitration to para positions
SulfonationSO₃/H₂SO₄Ortho to -OCH₃Sulfonic acid derivativesSteric hindrance limits ortho substitution

Kinetic vs. Thermodynamic Control :

  • Nitration at 25°C favors para products (kinetic), while elevated temperatures may yield ortho isomers.

Cyclization Reactions

The ethanone moiety participates in cyclocondensations to form polyheterocycles:

Reagent Conditions Product Structure Application
NH₂NH₂·H₂OEtOH reflux, 8 hPyrazolo[1,5-a]pyrimidine fused systemPotential kinase inhibitors
CS₂/KOHDMF, 120°C, 12 hThiazolo[3,2-b]pyrazole derivativesAntimicrobial agents

Mechanistic Pathway :

  • Hydrazine attacks the ketone, forming a hydrazone intermediate.

  • Intramolecular cyclization occurs via nucleophilic attack at the α-carbon of the pyrazoline ring.

Functional Group Interconversion

The acetyl group undergoes classic ketone transformations:

Reaction Reagents Product Byproducts
Grignard additionCH₃MgBr/THFTertiary alcohol derivativeMg salts
Wittig reactionPh₃P=CHCO₂Etα,β-unsaturated esterTriphenylphosphine oxide

Scientific Research Applications

1-(5-(2,3-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name/ID Substituents/R-Groups Biological Activity Key Findings Reference
Target Compound 2,3-Dimethoxyphenyl (C5), 3,4-Dimethoxyphenyl (C3), ethanone (C1) Hypothetical: Neuroprotective, anticancer Structural similarity to AChE inhibitors and EGFR/HER2 antagonists
A07 () 4-Methyl-piperazinyl (C5), 3,4-Dimethoxyphenyl (C3) AChE inhibition, anti-amyloid aggregation IC50 = 6.5 ± 0.1 μM (AChE); 72.6% reduction in Aβ1–42 aggregation
Cytotoxic Pyrazoline () 3,4-Dimethoxyphenyl (C5), 4-methoxyphenyl (C3), benzenesulphonamide (C1) Cytotoxicity against OSCC Significant cytotoxicity via methoxy group interactions
Thiazole Hybrid () 3,4-Dimethoxyphenyl (C3), 4-chlorophenyl (C5), diazenyl-thiazole Dual EGFR/HER2 inhibition Comparable activity to lapatinib; IC50 values in nanomolar range
Thiophene Derivative 3q () 3,4-Dimethoxyphenyl (C3/C5), thiophene (C5) PI3Kγ inhibition Moderate activity; enhanced by thiophene’s aromatic π-system

Key Differences and Trends

Substituent Effects: Methoxy Groups: Compounds with 3,4-dimethoxyphenyl groups (e.g., A07, ) show enhanced AChE inhibition and cytotoxicity, attributed to improved hydrogen bonding and hydrophobic interactions . The target compound’s 2,3- and 3,4-dimethoxy groups may further optimize binding pocket interactions. Heterocyclic Additions: Thiazole () and thiophene () substituents introduce aromaticity and planar geometry, critical for kinase inhibition (e.g., EGFR/HER2). The target compound’s ethanone group lacks this feature, suggesting divergent target selectivity.

Biological Activity: AChE Inhibition: A07’s piperazinyl group enhances solubility and AChE binding , whereas the target compound’s ethanone may limit similar potency without additional polar groups. Anticancer Activity: Thiazole hybrids () demonstrate dual kinase inhibition, while methoxy-rich derivatives () target cancer cell membranes. The target compound’s dual methoxy groups could synergize these mechanisms.

Synthetic Routes :

  • Most analogs are synthesized via cyclo-condensation of chalcones with hydrazides or carbothioamides (e.g., ). The target compound likely follows similar pathways, but substituent positioning requires precise stoichiometric control.

Biological Activity

The compound 1-(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone represents a novel pyrazole derivative that has gained attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by various studies and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results in inhibiting various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 5.55 μM to 10 μM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and Bcl-2 .

Anti-inflammatory Activity

The anti-inflammatory properties of this pyrazole derivative have also been investigated:

  • In Vivo Studies : In animal models, the compound demonstrated significant anti-inflammatory effects by reducing paw edema in carrageenan-induced inflammation models. The results indicated a dose-dependent response with effective doses comparable to indomethacin, a standard anti-inflammatory drug .
  • Mechanistic Insights : The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as the suppression of COX enzymes .

Antimicrobial Activity

Additionally, antimicrobial properties have been observed:

  • Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were reported in the range of 15-30 µg/mL .
  • Fungal Activity : Preliminary tests also indicated antifungal activity against Candida albicans, suggesting its potential use in treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Key observations include:

  • Substituents Influence : The presence of dimethoxyphenyl groups enhances lipophilicity and interaction with target proteins, improving bioavailability and efficacy .
  • Pyrazole Core Importance : The pyrazole ring is crucial for maintaining biological activity; modifications to this core significantly affect potency and selectivity towards various biological targets .

Data Summary Table

Biological ActivityCell Line / ModelIC50 / MICReference
AnticancerMCF-75.55 μM
HCT-11610 μM
Anti-inflammatoryCarrageenan-induced edemaEffective dose comparable to indomethacin
AntimicrobialS. aureus15 µg/mL
E. coli30 µg/mL
C. albicansNot specified

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on MCF-7 cells revealed that treatment with the compound led to a significant decrease in cell viability after 48 hours, correlating with increased levels of apoptosis markers such as cleaved PARP and caspase activation.
  • Anti-inflammatory Effects in Animal Models : In a controlled experiment involving rat models, administration of the compound resulted in a marked reduction in inflammatory markers in serum after carrageenan injection.

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